molecular formula C14H11N5 B14457568 8H-Imidazo(2,1-f)purine, 8-methyl-7-phenyl- CAS No. 76063-86-0

8H-Imidazo(2,1-f)purine, 8-methyl-7-phenyl-

Cat. No.: B14457568
CAS No.: 76063-86-0
M. Wt: 249.27 g/mol
InChI Key: HZFPKSPTKNKUGM-UHFFFAOYSA-N
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Description

8H-Imidazo(2,1-f)purine, 8-methyl-7-phenyl-: is a heterocyclic compound that belongs to the imidazo[2,1-f]purine family This compound is characterized by its fused ring structure, which includes both imidazole and purine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8H-Imidazo(2,1-f)purine, 8-methyl-7-phenyl- can be achieved through various synthetic routes. Common methods include:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions: 8H-Imidazo(2,1-f)purine, 8-methyl-7-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups onto the purine ring .

Scientific Research Applications

Chemistry: In chemistry, 8H-Imidazo(2,1-f)purine, 8-methyl-7-phenyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with biological macromolecules makes it useful for investigating cellular processes .

Medicine: In medicine, 8H-Imidazo(2,1-f)purine, 8-methyl-7-phenyl- is explored for its therapeutic potential. It has shown promise in the development of new drugs for various diseases, including cancer and infectious diseases .

Industry: In industry, this compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of materials with enhanced stability and functionality .

Mechanism of Action

The mechanism of action of 8H-Imidazo(2,1-f)purine, 8-methyl-7-phenyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

  • 1-methyl-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
  • 9H-imidazo[2,1-i]purine, 9-ethyl-7,8-dihydro-

Comparison: Compared to similar compounds, 8H-Imidazo(2,1-f)purine, 8-methyl-7-phenyl- is unique due to its specific substitution patternThis compound’s unique structure allows for the exploration of new chemical space and the development of novel therapeutic agents .

Properties

CAS No.

76063-86-0

Molecular Formula

C14H11N5

Molecular Weight

249.27 g/mol

IUPAC Name

6-methyl-7-phenylpurino[7,8-a]imidazole

InChI

InChI=1S/C14H11N5/c1-18-12(10-5-3-2-4-6-10)8-19-11-7-15-9-16-13(11)17-14(18)19/h2-9H,1H3

InChI Key

HZFPKSPTKNKUGM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN2C1=NC3=NC=NC=C32)C4=CC=CC=C4

Origin of Product

United States

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